2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . These enzymes play a crucial role in inflammation and immune response.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, light, and pH can affect the stability of the compound . In the case of 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid, it is known to be stable at room temperature and gradually decomposes under high temperature or light exposure .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . This suggests that it may interact with enzymes and proteins involved in these processes.
Cellular Effects
Given its role in the synthesis of enzyme inhibitors , it may influence cell function by modulating the activity of these enzymes
Molecular Mechanism
It is known to participate in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . This suggests that it may exert its effects at the molecular level through binding interactions with these enzymes, potentially leading to their inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature and gradually decomposes under high temperature or light exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with a suitable Grignard reagent, followed by the addition of a propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Post-reaction purification steps, such as recrystallization or chromatography, are used to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Shares the trifluoromethyl group but differs in the overall structure and functional groups.
Benzeneacetic acid, α,α-dimethyl-3,5-bis(trifluoromethyl): Another compound with trifluoromethyl groups, used in different applications.
Uniqueness
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its trifluoromethyl group significantly influences its physical properties, making it valuable in various specialized applications .
Properties
IUPAC Name |
2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNAJJCQPRTWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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